Diethyl 2-(pyridine-3-carbonyl)butanedioate
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Overview
Description
Diethyl 2-(pyridine-3-carbonyl)butanedioate is a chemical compound with the CAS number 54109-95-4. It is also known as Ethyl β-Ethoxycarbonyl-γ-oxo-3-pyridinebutyrate .
Synthesis Analysis
The synthesis of compounds similar to Diethyl 2-(pyridine-3-carbonyl)butanedioate often involves the condensation of carboxylic acids and amines. This process is typically mediated by TiCl4 and performed in pyridine at 85 °C . The reaction yields the corresponding amide products in moderate to excellent yields and high purity .Chemical Reactions Analysis
Pyridine derivatives, like Diethyl 2-(pyridine-3-carbonyl)butanedioate, can undergo various chemical reactions. For instance, they can undergo Schiff base condensation reactions with appropriate substrates under optimal conditions, resulting in Schiff base products . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .Scientific Research Applications
Bioactive Ligands and Chemosensors
Pyridine derivatives, such as Diethyl 2-(pyridine-3-carbonyl)butanedioate, have potential as bioactive ligands and chemosensors . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .
Ion Recognition
Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Precursor to Agrochemicals
Pyridine derivatives are widely used as precursors to agrochemicals . They are essential for various biochemical processes and cellular life .
Drug Designing and Development
Pyridine is present in a large number of naturally occurring bioactive compounds and is widely used in drug designing and development in pharmaceuticals .
Proteomics Research
Ethyl beta-Ethoxycarbonyl-gamma-oxo-3-pyridinebutyrate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Synthesis of Heterocycles
The reaction of 1,3-dicarbonyl compounds and 3-aminoenones, 3-aminoacrylates or 3-aminoacrylonitrile is one of the most versatile and useful reactions, since it allows the construction of substituted pyridines from relatively simple precursors .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the protodeboronation of alkyl boronic esters .
Mode of Action
Related compounds have been reported to interact with their targets through a radical approach .
Biochemical Pathways
Similar compounds have been known to be metabolized by the tca cycle .
Pharmacokinetics
It’s known that similar compounds can cross biological membranes and incorporate into cells in tissue culture .
Result of Action
Related compounds have shown insecticidal activities against certain species .
Action Environment
It’s known that similar compounds can be used at physiological ph and are non-toxic .
properties
IUPAC Name |
diethyl 2-(pyridine-3-carbonyl)butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-12(16)8-11(14(18)20-4-2)13(17)10-6-5-7-15-9-10/h5-7,9,11H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXITRIGTFCJBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1=CN=CC=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661960 |
Source
|
Record name | Diethyl 2-(pyridine-3-carbonyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54109-95-4 |
Source
|
Record name | Diethyl 2-(pyridine-3-carbonyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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